

2-Chlorohexanoyl chloride CAS 43056-19-5 properties

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Compound of Interest

Compound Name: 2-Chlorohexanoyl chloride

CAS No.: 43056-19-5

Cat. No.: B8739954

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Technical Monograph: 2-Chlorohexanoyl Chloride

CAS: 43056-19-5 | Formula: $C_6H_{10}Cl_2O$ | MW: 169.05 g/mol [1][2][3][4]

Executive Summary

2-Chlorohexanoyl chloride is a bifunctional electrophilic building block characterized by an acyl chloride moiety and an

-chloro substituent.[3][4] This dual functionality makes it a critical intermediate in the synthesis of peptidomimetics, heterocyclic scaffolds (such as thiazoles and benzisothiazoles), and modified amino acid derivatives.[3] Unlike simple fatty acid chlorides, the

-halogen introduces a stereogenic center and a secondary site for nucleophilic attack, enabling complex derivatization strategies in drug discovery.[3]

Physicochemical Profile

Experimental physical data for this specific isomer is scarce in public registries compared to its non-chlorinated parent. The values below represent a synthesis of available experimental data and high-confidence predicted values based on structural analogues (e.g., 2-chloropropionyl chloride, hexanoyl chloride).

Property	Value / Description	Note
Appearance	Colorless to yellow liquid	Tends to darken upon storage due to trace HCl evolution.[3][4]
Boiling Point	~75–85 °C @ 10–15 mmHg (Est.)[3]	Predicted.[3][5][6] Parent hexanoyl chloride boils at 150°C (atm).[3] The -Cl increases BP but reduces stability, necessitating vacuum distillation.[3]
Density	~1.15 – 1.20 g/mL	Predicted.[3] Denser than hexanoyl chloride (0.96 g/mL) due to halogenation.[3]
Solubility	DCM, THF, Toluene, Ethyl Acetate	Reacts violently with water and alcohols.
Refractive Index		Predicted.[3]
Stability	Moisture Sensitive; Corrosive	Hydrolyzes to 2-chlorohexanoic acid and HCl gas.[3][4]

Synthesis & Manufacturing Protocols

The most reliable laboratory-scale synthesis involves the activation of 2-chlorohexanoic acid.[3][4] Direct chlorination of hexanoyl chloride is possible but often yields a mixture of isomers (2-, 3-, and 4-chloro) unless specific catalytic conditions are employed.[3][4]

Primary Route: Thionyl Chloride Activation

This method is preferred for its high regioselectivity, preserving the

-chloro position established in the starting material.[3]

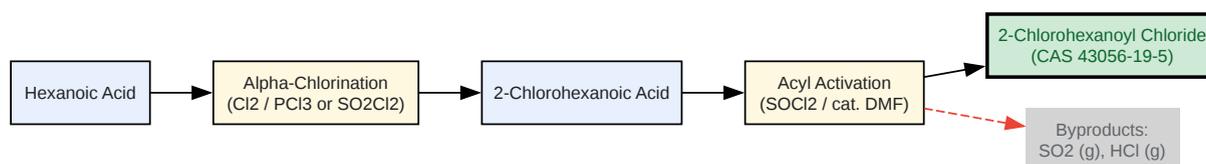
Reagents:

- 2-Chlorohexanoic acid (1.0 eq)[3][4]
- Thionyl chloride () (1.5 eq)[3][4]
- Catalytic DMF (1-2 drops)[3][4]

Protocol:

- Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Ar line) to exclude moisture.[3]
- Addition: Charge 2-chlorohexanoic acid. Add dropwise at room temperature.[6] Add catalytic DMF to form the Vilsmeier-Haack intermediate, which accelerates the reaction.[3]
- Reaction: Heat the mixture to 60–70°C for 2–4 hours. Monitor gas evolution (SO₂ and HCl). [3]
- Workup: Once gas evolution ceases, remove excess under reduced pressure.
- Purification: Distill the residue under vacuum (approx. 10–15 mmHg) to obtain the pure acid chloride as a clear oil.

Synthesis Pathway Diagram



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Figure 1: Synthetic route from hexanoic acid precursors to the target acid chloride.

Reactivity & Mechanistic Insights[3][4]

2-Chlorohexanoyl chloride possesses two distinct electrophilic sites:

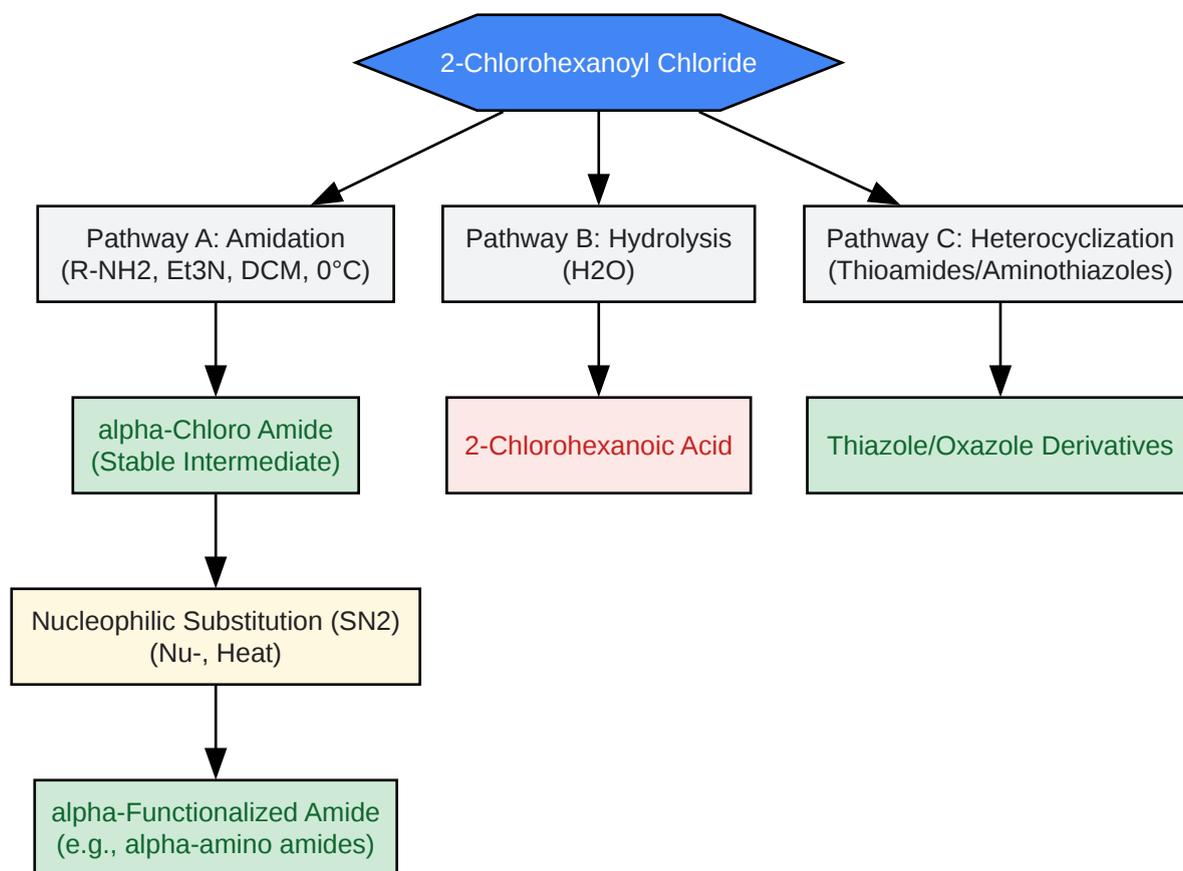
- **Carbonyl Carbon (Hard Electrophile):** Highly reactive toward nucleophiles (amines, alcohols, thiols).[3] Reaction here is fast and typically occurs at -10°C to 0°C . [3][4]
- **-Carbon (Soft Electrophile):** The C-Cl bond is activated by the adjacent carbonyl.[3][4] While less reactive than the acyl chloride, it is susceptible to substitution, particularly after the carbonyl has been derivatized (e.g., to an amide).[3]

Chemo-Selectivity Challenges

When reacting with bifunctional nucleophiles (e.g., amino alcohols), the acyl chloride reacts first.[3] To substitute the

-chloride, harsher conditions (heat, polar aprotic solvents) or stronger nucleophiles (e.g., NaI/acetone for Finkelstein, or excess amine) are required.[3][4]

Reactivity Workflow Diagram



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Figure 2: Divergent reactivity pathways.[3][4] Pathway A is the most common route for generating pharmaceutical intermediates.[3]

Applications in Drug Development[4] Peptidomimetics and Modified Amino Acids

The 2-chlorohexanoyl scaffold serves as a precursor to norleucine (2-aminohexanoic acid) derivatives.[3][4] By reacting the acid chloride with a protecting group or resin-bound amine, followed by displacement of the chloride with an azide (and subsequent reduction) or an amine, researchers can introduce non-natural amino acid side chains into peptide backbones.[3]

Synthesis of Thiazole Scaffolds

As demonstrated in recent medicinal chemistry patents, **2-chlorohexanoyl chloride** is used to acylate aminothiazoles.[3]

- Case Study: Reaction with ethyl 2-amino-4-methylthiazole-5-carboxylate.
- Mechanism: The exocyclic amine attacks the acyl chloride to form the amide.[3] The -chloro group remains intact, available for further cyclization or substitution to tune lipophilicity (for the chain).[3]
- Relevance: This generates lipophilic tails on heteroaromatic cores, a common strategy to improve membrane permeability in kinase inhibitors.[3]

Suzuki-Miyaura Cross-Coupling

Recent advances in nickel catalysis allow for the cross-coupling of unactivated alkyl chlorides. [3][4][7] The

-chloro amide derivatives of CAS 43056-19-5 have been utilized as electrophiles in stereoconvergent alkyl-alkyl Suzuki reactions, enabling the construction of complex carbon skeletons with high enantioselectivity.[3][4]

Handling, Stability & Safety

Signal Word:DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[3]

Hazard Class	Protocol
Corrosivity	Reacts with skin moisture to produce HCl.[3][4] Wear butyl rubber gloves, face shield, and chemical apron.
Inhalation	Lachrymator. Handle strictly in a functioning fume hood.[3] Vapors are heavier than air and can accumulate.
Storage	Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture ingress causes hydrolysis and pressure buildup in the container.[3]
Spill Cleanup	Do not use water.[3] Absorb with dry sand or vermiculite. Neutralize with sodium bicarbonate solid before disposal.[3]

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